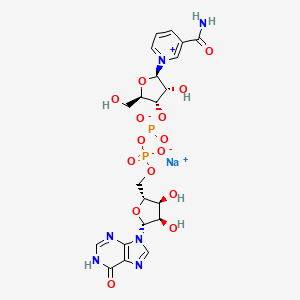

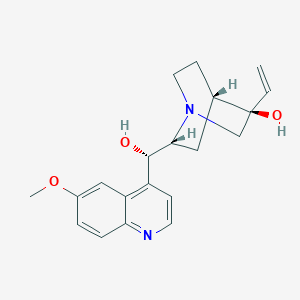

Deamino Dpn sodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of deamino compounds involves replacing certain functional groups with hydrogen or other substituents. For example, the synthesis of deamino-4-decarboxamido-oxytocin involved the stepwise p-nitrophenyl ester method, with sodium in liquid ammonia used to convert the protected polypeptide intermediate into the disulfhydryl intermediate, followed by oxidation to obtain the analogue (Branda, Drabarek, & du Vigneaud, 1966). This illustrates the complexity and precision required in deamino compound synthesis.

Molecular Structure Analysis

Molecular structures of deamino compounds and related sodium salts are determined through various spectroscopic and crystallographic techniques. For instance, the sodium salt of deoxycytidylyl-(3'-5')-deoxyguanosine exhibited a specific crystal structure that provided insights into the molecular arrangement and interactions of sodium ions with the compound, showcasing the intricate structural details of these molecules (Coll, Solans, Font-altaba, & Subirana, 1987).

Chemical Reactions and Properties

The chemical reactivity of deamino compounds and sodium salts often involves interactions with sodium ions. For example, the study on the X-ray crystal structure of a sodium salt of [Gd(DOTP)]5- highlighted the binding modes between sodium ions and the compound, influencing its chemical properties and interactions (Avecilla, Peters, & Geraldes, 2003). These interactions are crucial for understanding the chemical behavior of these compounds.

Physical Properties Analysis

Research on sodium salts has shown a variety of physical properties, such as phase transitions under pressure and temperature, indicating the stability of different stoichiometries and their ionic bonding characteristics (Zhang et al., 2012). Such studies are vital for comprehending the physical characteristics of deamino compounds and their sodium salts.

Applications De Recherche Scientifique

Hemostatic Applications in Surgery : DDAVP is used in pediatric patients with bleeding disorders, such as mild factor VIII deficiency and von Willebrand disease, undergoing surgeries. It helps control bleeding but can cause significant hyponatremia (Sharma & Stein, 2014).

Treatment of Inflammatory and Respiratory Diseases : A DP2 receptor antagonist, which includes a sodium salt form of DDAVP, is suggested for treating inflammatory and respiratory diseases, particularly asthma (Norman, 2011).

Renal Function Effects : DDAVP influences renal function, indicated by changes in urine volume and augmentation of U/P-inulin ratio, suggesting an improvement in permeability at the descending limb of Henle (Scheitza, 1975).

Chemical Preparation and Usage : The chapter by Kaplan (1957) details the procedure for preparing inosine triphosphate (ITP), deamino-diphosphopyridine nucleotide (DPN), and inosinic acids, highlighting the chemical processing and potential applications of deamino Dpn derivatives (Kaplan, 1957).

Management of Hyponatremia : DDAVP is used to minimize water excretion during hyponatremia correction, indicating its role in managing water retention and electrolyte balance (Achinger & Ayus, 2019).

Effects on Sodium Transport : Studies have shown that DDAVP influences sodium transport across epithelial surfaces, which is crucial in maintaining electrolyte balance (Bakoš, Ponec, & Lichardus, 1990).

Effectiveness in Central Diabetes Insipidus : Oral DDAVP tablets have been found effective and safe in treating patients with central diabetes insipidus, demonstrating its role in controlling diuresis (Fukuda, Hizuka, & Takano, 2003).

Long-term Blood Pressure Effects : Chronic stimulation of vasopressin V2 receptor by DDAVP can raise basal blood pressure and exacerbate salt-sensitive hypertension, indicating its significant impact on cardiovascular function (Fernandes et al., 2002).

Safety and Hazards

Mécanisme D'action

Target of Action

Deamino Dpn sodium salt, also known as Deamino NAD or Nicotinamide hypoxanthine dinucleotide sodium salt , primarily targets several enzymes. These include NH (3)-dependent NAD (+) synthetase in Escherichia coli (strain K12) and Bacillus subtilis (strain 168), Nicotinamide mononucleotide adenylyltransferase 1 and 3 in humans, and Nicotinate-nucleotide adenylyltransferase in Bacillus subtilis (strain 168) . These enzymes play crucial roles in various biochemical reactions, including the synthesis of NAD+, a vital coenzyme in cellular metabolism.

Mode of Action

It is known to interact with its target enzymes, potentially influencing their activity and thus altering the biochemical reactions they catalyze .

Biochemical Pathways

Deamino Dpn sodium salt is involved in the NAD+ synthesis pathway. By interacting with the aforementioned enzymes, it may influence the production of NAD+, a coenzyme that plays a critical role in numerous metabolic reactions, including glycolysis, the citric acid cycle, and oxidative phosphorylation .

Result of Action

The molecular and cellular effects of Deamino Dpn sodium salt’s action are likely related to its influence on NAD+ synthesis. By potentially affecting the activity of enzymes involved in this process, it may impact cellular metabolism and energy production .

Propriétés

IUPAC Name |

sodium;[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O15P2.Na/c22-17(32)9-2-1-3-26(4-9)20-15(31)16(10(5-28)39-20)41-44(36,37)42-43(34,35)38-6-11-13(29)14(30)21(40-11)27-8-25-12-18(27)23-7-24-19(12)33;/h1-4,7-8,10-11,13-16,20-21,28-31H,5-6H2,(H4-,22,23,24,32,33,34,35,36,37);/q;+1/p-1/t10-,11-,13-,14-,15-,16-,20-,21-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMOYFWBERFQAR-QYZPTAICSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)OP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C4N=CNC5=O)O)O)O)C(=O)N.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=CNC5=O)O)O)O)C(=O)N.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N6NaO15P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

686.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deamino Dpn sodium salt | |

CAS RN |

104809-38-3 |

Source

|

| Record name | Nicotinamide hypoxanthinedinucleotide sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1S,2S)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide](/img/structure/B1140844.png)